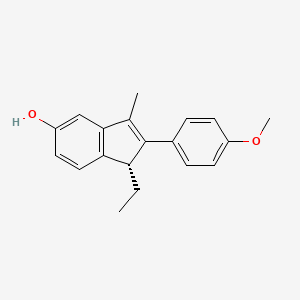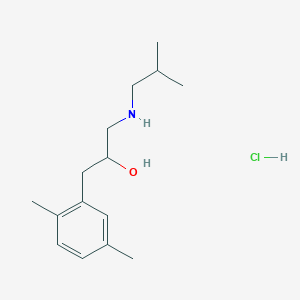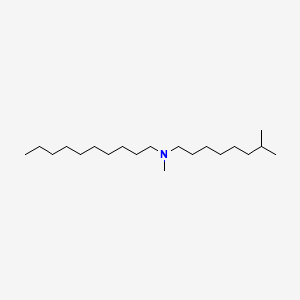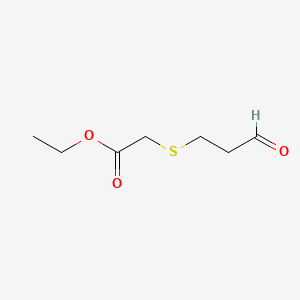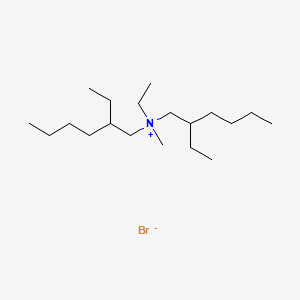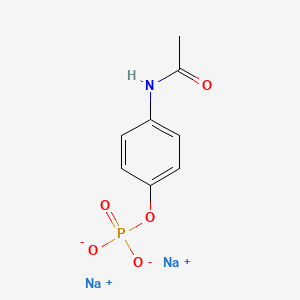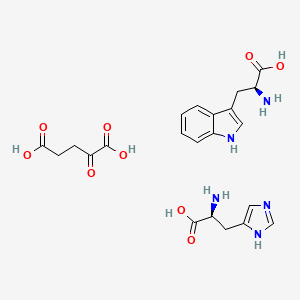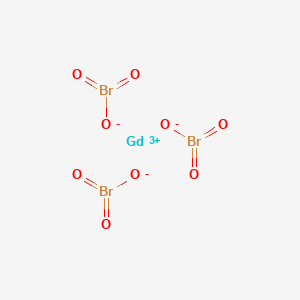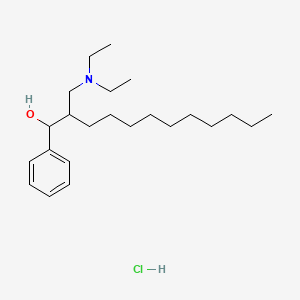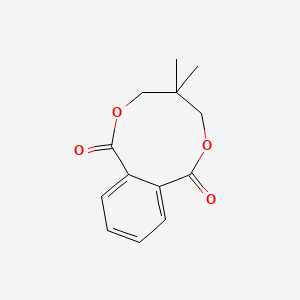
2,2-Dimethylpropane-1,3-diyl phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropane-1,3-diyl phthalate: is an organic compound with the molecular formula C13H14O4 . It is also known by other names such as 1,2-Benzenedicarboxylic acid, 2,2-dimethyl-1,3-propanediyl ester . This compound is a type of phthalate ester, which is commonly used as a plasticizer to increase the flexibility and durability of plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylpropane-1,3-diyl phthalate typically involves the esterification of phthalic anhydride with neopentyl glycol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction conditions often include heating the mixture to a temperature range of 150-200°C to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylpropane-1,3-diyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phthalic acid and neopentyl glycol.
Oxidation: It can be oxidized to form phthalic acid derivatives.
Substitution: It can undergo substitution reactions with nucleophiles to form different ester derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alcohols or amines under mild conditions.
Major Products:
Hydrolysis: Phthalic acid and neopentyl glycol.
Oxidation: Phthalic acid derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylpropane-1,3-diyl phthalate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl phthalate primarily involves its interaction with biological membranes and proteins. As a plasticizer, it can integrate into lipid bilayers, altering their fluidity and permeability . This can affect the function of membrane-bound proteins and receptors, leading to various biological effects. Additionally, it can interact with nuclear receptors, influencing gene expression and cellular processes .
Comparison with Similar Compounds
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
Comparison: 2,2-Dimethylpropane-1,3-diyl phthalate is unique due to its branched structure, which imparts greater thermal stability and resistance to hydrolysis compared to linear phthalates like dimethyl phthalate and diethyl phthalate . This makes it particularly useful in applications requiring high durability and stability .
Properties
CAS No. |
35512-59-5 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4,4-dimethyl-3,5-dihydro-2,6-benzodioxonine-1,7-dione |
InChI |
InChI=1S/C13H14O4/c1-13(2)7-16-11(14)9-5-3-4-6-10(9)12(15)17-8-13/h3-6H,7-8H2,1-2H3 |
InChI Key |
ICUVLDRIHMJXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)C2=CC=CC=C2C(=O)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


